2-(2-Methoxyphenyl)pyrazine

Beschreibung

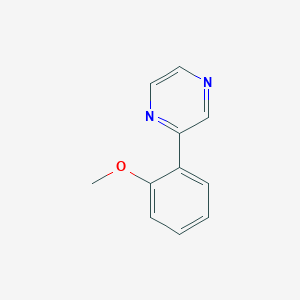

2-(2-Methoxyphenyl)pyrazine is a pyrazine derivative featuring a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted with a 2-methoxyphenyl group at position 2. Pyrazines are heterocyclic compounds with significant roles in pharmaceuticals, agrochemicals, and flavor chemistry due to their electronic properties and structural versatility .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKDXNYQUHVNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(2-Methoxyphenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure includes the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated pyrazine in the presence of a palladium catalyst and a base. Industrial production methods may involve similar coupling reactions but optimized for large-scale synthesis with considerations for cost, yield, and environmental impact .

Analyse Chemischer Reaktionen

2-(2-Methoxyphenyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenyl)pyrazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its pharmacological activities, including anticancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as a flavoring agent in the food industry.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)pyrazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Aryl-Substituted Pyrazines

Aryl-substituted pyrazines are characterized by aromatic substituents, which modulate electronic and steric properties.

a. 2-Chloro-3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine

- Structure : A pyrazine ring with a chlorine atom at position 2 and a 4-(2-methoxyphenyl)piperazine group at position 3.

- Molecular Formula : C₁₅H₁₇ClN₄O

- Molecular Weight : 304.78

- Key Difference : The chlorine atom and piperazine moiety enhance electron-withdrawing effects and pharmacological targeting compared to 2-(2-Methoxyphenyl)pyrazine.

b. 2-Chloro-3-(2-Methoxybenzyl)pyrazine

Alkyl-Substituted Pyrazines

Alkyl substituents often enhance volatility and flavor profiles but reduce pharmacological activity.

a. 2-Methoxy-3-isopropylpyrazine (IPMP)

- Structure : Methoxy group at position 2 and isopropyl group at position 3.

- Molecular Formula : C₈H₁₂N₂O

- Molecular Weight : 152.20

- Applications : Odorant in water analysis (detection limit: 20–500 μg/L) and promoter of plant growth in Arabidopsis thaliana .

- Key Difference : Alkyl groups like isopropyl enhance hydrophobicity, making IPMP suitable for volatile organic compound (VOC) applications.

b. 2,5-Dimethylpyrazine

- Structure : Methyl groups at positions 2 and 4.

- Applications: Found in coffee aroma; contributes roasted, nutty notes. Inhibits Burkholderia growth while promoting potato seedling development .

- Key Difference : Simpler substitution pattern reduces steric hindrance, favoring flavor applications over targeted bioactivity.

Heterocyclic and Complex Substituents

a. 1-(2-Methoxyphenyl)-4-[2-(2-Pyridyl)ethyl]piperazine

- Structure : Combines a pyridine ring with a 2-methoxyphenylpiperazine moiety.

- Applications : Exhibits antivertigo activity by inhibiting spontaneous nystagmus in cats, surpassing betahistine in potency .

- Key Difference : The pyridine-piperazine hybrid structure enhances receptor binding (e.g., 5-HT₁ₐ), a feature less explored in pyrazine analogs.

b. Pyrrolo[1,2-a]thieno[3,2-e]pyrazine Derivatives

- Structure: Fused thieno-pyrazine core with substituted pyrrolo groups.

- Applications: Efflux pump inhibitors (EPIs) against Staphylococcus aureus NorA system, with methoxy-substituted variants showing enhanced activity .

- Key Difference : Fused heterocycles improve π-stacking and membrane penetration compared to simple aryl-pyrazines.

Data Tables

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Table 2: Pharmacological Activities of Selected Pyrazines

Key Findings and Insights

- Electronic Effects : Methoxy groups enhance electron-donating properties, improving solubility and receptor interaction. Chlorine substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity .

- Biological Activity : Aryl-substituted pyrazines (e.g., 2-methoxyphenyl derivatives) show promise in targeting neurological and oncological pathways, while alkyl-substituted variants dominate flavor and agrochemical applications .

- Synthetic Methods : Coupling reactions (e.g., Stille coupling in ) and piperazine functionalization () are common strategies for complex pyrazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.